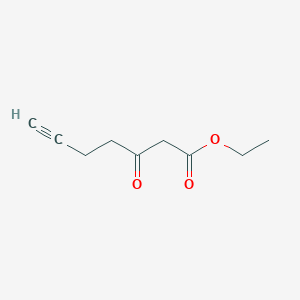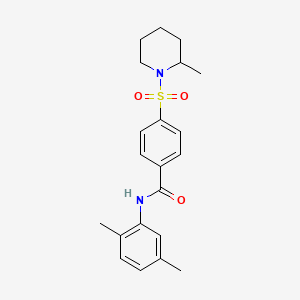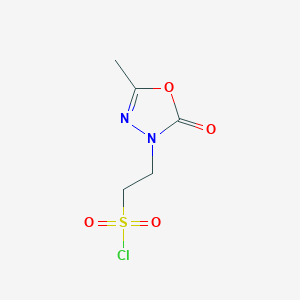![molecular formula C21H16ClN3O B2642174 5-(4-chlorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 868155-33-3](/img/structure/B2642174.png)
5-(4-chlorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a pyridinyl group, and a benzo[e]pyrazolo[1,5-c][1,3]oxazine ring system . Compounds with similar structures are known to exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[e]pyrazolo[1,5-c][1,3]oxazine ring system, a chlorophenyl group, and a pyridinyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the pyrazolo[3,4-b]pyridine ring system could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and pyridinyl groups could affect its polarity and solubility .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Several studies focus on the synthesis of new compounds based on related chemical structures, aiming to evaluate their antimicrobial activities. For example, the synthesis of new thiazole and pyrazole derivatives based on specific moieties has been explored, with some compounds exhibiting promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). These studies illustrate the ongoing interest in developing novel compounds that could serve as potential antimicrobial agents.
Molecular Docking and Anticancer Activities
Research into the synthesis of heterocyclic compounds often extends into their potential anticancer applications, with molecular docking studies used to predict the binding affinity of these compounds to cancer-related targets. For instance, compounds incorporating oxazole, pyrazoline, and pyridine have been synthesized and evaluated for their anticancer activity, demonstrating the intersection of synthetic chemistry and drug discovery (Katariya, Vennapu, & Shah, 2021).
Development of Novel Heterocyclic Compounds
The creation of novel heterocyclic compounds remains a significant area of interest, given their importance in medicinal chemistry. Research efforts in this area often involve exploring new synthetic routes to produce compounds with unexplored biological activities. For example, the development of new triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives has been documented, showcasing the diversity of synthetic strategies employed in the field (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c22-16-9-7-14(8-10-16)21-25-19(17-5-1-2-6-20(17)26-21)12-18(24-25)15-4-3-11-23-13-15/h1-11,13,19,21H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIVQNXLURAJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CN=CC=C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[5-(3-Fluorophenyl)-2,3-dihydroindole-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642092.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide](/img/structure/B2642096.png)


![1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone](/img/structure/B2642100.png)




![2-[(2-Ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride](/img/structure/B2642107.png)

![2-ethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2642112.png)
![Acetonitrile, 2-[(4-methyl-2-quinolinyl)thio]-](/img/structure/B2642113.png)
![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2642114.png)